3-(3-Thienylmethoxy)phenol
Description
3-(3-Thienylmethoxy)phenol is a phenol derivative featuring a thiophene-containing substituent. Its structure consists of a phenolic ring with a thienylmethoxy group (–O–CH₂–C₃H₂S) attached at the third position. The thiophene ring (a five-membered aromatic heterocycle with sulfur) introduces unique electronic and steric properties, distinguishing it from simpler phenolic derivatives.
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethoxy)phenol |
InChI |
InChI=1S/C11H10O2S/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,12H,7H2 |
InChI Key |
MZNHXCYUCOVIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CSC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- 3-Ethoxyphenol (CAS 621-34-1): The ethoxy group (–OCH₂CH₃) is electron-donating via induction and resonance, increasing the phenol’s electron density. This reduces acidity compared to unsubstituted phenol (pKa ~10 vs. phenol’s ~9.95) .
- 3-Nitrophenol (CAS 554-84-7): The nitro group (–NO₂) is strongly electron-withdrawing, lowering the pKa to ~8.3 due to enhanced stabilization of the phenoxide ion .
- 3-(3-Thienylmethoxy)phenol: The thienylmethoxy group combines electron-donating (thiophene’s aromaticity) and moderately electron-withdrawing (ether oxygen) effects. Its acidity is expected to lie between ethoxy and nitro derivatives.
Thiophene-Containing Derivatives :
- Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5): The trifluoromethoxy group (–OCF₃) is electron-withdrawing, contrasting with the thienylmethoxy group’s mixed electronic effects. This difference impacts reactivity in cross-coupling or electrophilic substitution reactions .
Structural and Physical Properties
Key Observations :
- Molecular Weight : Thienylmethoxy derivatives (e.g., ~206 g/mol) are heavier than simpler substituents like ethoxy (~138 g/mol) due to the thiophene ring.
- Boiling Points: Thiophene-containing compounds (e.g., 3-Methoxythiophenol, bp 223–226°C) exhibit higher boiling points than non-sulfur analogs due to increased polarizability .
- Solubility : Thienylmethoxy groups may enhance lipophilicity compared to polar substituents like nitro or hydroxy groups.
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